molecular formula C32H67N B7822943 Dihexadecylamine CAS No. 68439-74-7

Dihexadecylamine

Cat. No.: B7822943
CAS No.: 68439-74-7
M. Wt: 465.9 g/mol
InChI Key: NQYKSVOHDVVDOR-UHFFFAOYSA-N
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Description

Dihexadecylamine is an organic compound with the chemical formula C₃₂H₆₇N . It is a type of fatty amine, characterized by its long hydrocarbon chains. This compound is typically a colorless to pale yellow liquid, soluble in organic solvents such as alcohols and hydrocarbons. This compound is widely used in various industries due to its surfactant, emulsifying, lubricating, and defoaming properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexadecylamine is generally synthesized through the reaction of hexadecane with ammonia. This reaction produces a series of amine compounds, including this compound. The process typically occurs under high temperature and high pressure conditions .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction involves the use of catalysts to enhance the yield and efficiency of the process. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dihexadecylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexadecylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexadecylamine involves its interaction with lipid membranes. As a surfactant, it can disrupt lipid bilayers, enhancing the permeability of cell membranes. This property is particularly useful in drug delivery systems, where this compound helps in the efficient transport of therapeutic agents across biological barriers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual long-chain structure, which imparts superior surfactant and emulsifying properties compared to its single-chain counterparts. This makes it particularly effective in applications requiring strong surface activity and stability .

Properties

IUPAC Name

N-hexadecylhexadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C32H67N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYKSVOHDVVDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H67N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867439
Record name N-Hexadecyl-1-hexadecanamine
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Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16724-63-3, 68037-98-9, 68439-74-7
Record name Dihexadecylamine
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Record name Dicetylamine
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Record name Amines, di-C14-18-alkyl
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Record name N-Hexadecyl-1-hexadecanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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